1-Bromo-4-(bromomethyl)-2-methylbenzene
Overview
Description
1-Bromo-4-(bromomethyl)-2-methylbenzene is a brominated aromatic compound that is not directly discussed in the provided papers. However, similar brominated benzene derivatives are frequently used as intermediates in organic synthesis, as seen in the preparation of various substituted benzene compounds for applications in medicinal chemistry, pharmaceutical agents, organic dyes, and electroluminescent materials . The presence of bromine atoms on the benzene ring makes these compounds highly reactive towards nucleophilic substitution reactions, which is a key characteristic exploited in synthetic chemistry.
Synthesis Analysis
The synthesis of brominated benzene derivatives can involve selective bromination techniques, as demonstrated in the preparation of [14C]-labeled bromobenzene and other related compounds . The process often requires careful control of reaction conditions to achieve the desired regioselectivity. For instance, the synthesis of 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene was achieved through the bromination of 1,4-dimethoxy-2,3-dimethylbenzene, showcasing the ability to introduce bromomethyl groups onto a benzene ring . These methodologies could potentially be applied to synthesize 1-Bromo-4-(bromomethyl)-2-methylbenzene by adapting the reaction conditions to suit the specific substitution pattern required.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be determined using X-ray diffraction techniques. For example, the crystal structure of solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene was elucidated, revealing the conformation of bromomethyl groups in the crystalline state . Similarly, the structure of 1-bromo-2,3,5,6-tetramethylbenzene was determined, showing two stable crystalline phases and providing insights into the molecular conformation . These studies highlight the importance of molecular structure analysis in understanding the physical properties and reactivity of brominated aromatic compounds.
Chemical Reactions Analysis
Brominated benzene derivatives participate in a variety of chemical reactions, primarily nucleophilic aromatic substitution, due to the presence of electron-withdrawing bromine atoms that activate the ring. The reactivity of such compounds can be influenced by the nature and position of substituents on the benzene ring, as well as by the solvent and reaction conditions used . The synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene through nitration is an example of how brominated benzene derivatives can be further functionalized .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are closely related to their molecular structure. The presence of bromine atoms significantly affects the compound's boiling point, density, and solubility. The crystal packing and intermolecular interactions, such as hydrogen bonding and halogen interactions, can also influence the melting point and stability of these compounds . Spectroscopic methods, including IR and NMR, are commonly used to characterize the structure and purity of synthesized brominated benzene derivatives .
Scientific Research Applications
- Application Summary : This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor. Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .
- Methods of Application : The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide. Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .
- Results or Outcomes : The research demonstrated that the electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants. Furthermore, the in situ generation of reactive intermediates minimizes the risk of hazardous reagents .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-bromo-4-(bromomethyl)-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-6-4-7(5-9)2-3-8(6)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOKZNRRLJXSAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474177 | |
Record name | 1-Bromo-4-(bromomethyl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(bromomethyl)-2-methylbenzene | |
CAS RN |
27561-51-9 | |
Record name | 1-Bromo-4-(bromomethyl)-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27561-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-(bromomethyl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-(bromomethyl)-2-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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